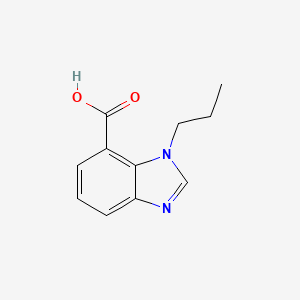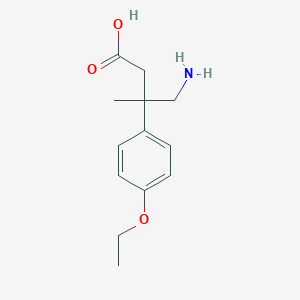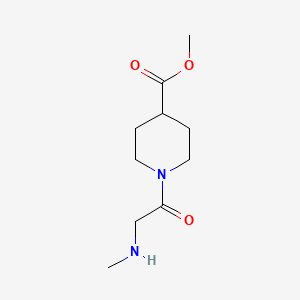
1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a methyl group attached to a phenyl ring, along with a ketone functional group. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure high yields and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of flow microreactor systems allows for better control over reaction parameters, leading to higher yields and reduced waste. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often employed to minimize environmental impact.
化学反応の分析
Types of Reactions
1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and strong bases are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Butylated hydroxyanisole: A synthetic antioxidant used in food preservation.
Tert-butyl hydroperoxide: An organic peroxide used as an oxidizing agent.
Tert-butyl alcohol: An alcohol used as a solvent and intermediate in organic synthesis.
Uniqueness
1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound in scientific research and industry.
特性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33 g/mol |
IUPAC名 |
1-(3-tert-butyl-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C15H22O2/c1-9(2)13(16)11-7-10(3)8-12(14(11)17)15(4,5)6/h7-9,17H,1-6H3 |
InChIキー |
IVBDJSREOMSULX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B13626380.png)


![Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate](/img/structure/B13626407.png)




![3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride](/img/structure/B13626435.png)




